molecular formula C106H180N34O23S5 B1603359 Tertia-pin (reduced) CAS No. 58694-52-3

Tertia-pin (reduced)

Cat. No. B1603359
CAS RN: 58694-52-3
M. Wt: 2459.1 g/mol
InChI Key: QWKNGDWCZWKGME-NPHAJLTCSA-N
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Description

Tertia-pin (reduced) is a chemical compound that has gained significant attention in scientific research in recent years. It is a reduced form of tertia-pin, a compound that has been utilized in various applications, including as a starting material for the synthesis of other chemicals. Tertia-pin (reduced) has been found to possess unique properties that make it an attractive candidate for use in various scientific research applications.

Scientific Research Applications

I have conducted searches to find detailed scientific research applications for “Tertia-pin (reduced)” or “UNII-3A7MX9B7E8”. However, the available information is limited and does not provide a comprehensive list of unique applications. One application mentioned is that a compound named “Tertiapin” blocks certain potassium channels, which could be related to your query .

Mechanism of Action

Target of Action

Tertia-pin (reduced), also known as UNII-3A7MX9B7E8, primarily targets potassium channels . Specifically, it blocks two different types of potassium channels: inward rectifier potassium channels (Kir) and calcium-activated large conductance potassium channels (BK) . These channels play crucial roles in maintaining the resting potential, the duration of the action potential, and neuronal excitability .

Mode of Action

Tertia-pin binds specifically to different subunits of the Kir channel, namely GIRK1 (Kir 3.1), GIRK4 (Kir 3.4), and ROMK1 (Kir 1.1), inducing a dose-dependent block of the potassium current . It is thought that Tertia-pin binds to the Kir channel with its α-helix situated at the C-terminal of the peptide. This α-helix is plugged into the external end of the conduction pore, thereby blocking the channel .

Biochemical Pathways

The primary biochemical pathway affected by Tertia-pin involves the regulation of potassium ion flow across the cell membrane. By blocking Kir and BK channels, Tertia-pin disrupts the normal flow of potassium ions, which can affect a variety of cellular processes, including the maintenance of the resting potential and the regulation of action potential duration .

Pharmacokinetics

It has been observed that tertia-pin inhibits bk-type k+ channels in a use- and concentration-dependent manner . This suggests that the compound’s bioavailability and effectiveness may be influenced by factors such as dosage and frequency of administration.

Result of Action

The blockade of Kir and BK channels by Tertia-pin can have significant effects at the molecular and cellular levels. For instance, it has been found that blocking these channels can enhance the action potential firing rate . Furthermore, the blockade of these channels can alter several functional measurements, demonstrating the compound’s impact on cellular physiology .

Action Environment

The action of Tertia-pin can be influenced by various environmental factors. For example, the compound’s effectiveness in blocking potassium channels can be affected by the presence of other ions in the cellular environment

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-ethyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C106H180N34O23S5/c1-11-56(7)83(137-93(151)68(32-24-39-118-106(115)116)126-97(155)73(45-80(112)141)130-101(159)78(53-167)136-98(156)74(46-81(113)142)131-100(158)77(52-166)135-94(152)70(42-55(5)6)128-87(145)58(9)111)103(161)138-84(57(8)12-2)104(162)139-85(59(13-3)14-4)105(163)140-40-25-33-79(140)102(160)132-72(44-61-48-117-54-121-61)96(154)127-69(34-41-168-10)92(150)134-76(51-165)99(157)129-71(43-60-47-119-63-27-16-15-26-62(60)63)95(153)125-66(29-18-21-36-108)90(148)124-67(30-19-22-37-109)91(149)133-75(50-164)88(146)120-49-82(143)122-65(31-23-38-110)89(147)123-64(86(114)144)28-17-20-35-107/h15-16,26-27,47-48,54-59,64-79,83-85,119,164-167H,11-14,17-25,28-46,49-53,107-111H2,1-10H3,(H2,112,141)(H2,113,142)(H2,114,144)(H,117,121)(H,120,146)(H,122,143)(H,123,147)(H,124,148)(H,125,153)(H,126,155)(H,127,154)(H,128,145)(H,129,157)(H,130,159)(H,131,158)(H,132,160)(H,133,149)(H,134,150)(H,135,152)(H,136,156)(H,137,151)(H,138,161)(H,139,162)(H4,115,116,118)/t56-,57-,58-,64?,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76?,77-,78-,79-,83-,84-,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKNGDWCZWKGME-NPHAJLTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(CC)CC)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(CC)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)NC(CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H180N34O23S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897241
Record name Tertiapin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2459.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tertia-pin (reduced)

CAS RN

58694-52-3
Record name Tertiapin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058694523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tertiapin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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